molecular formula C16H13ClFN5O B4554483 5-amino-N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4554483
M. Wt: 345.76 g/mol
InChI Key: IVIDRTOMOBEZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.0792659 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives have been synthesized and assessed for their antimicrobial properties, highlighting the potential of these compounds in combating various microbial infections. For instance, Bektaş et al. (2010) reported on the synthesis of novel triazole derivatives, which exhibited good to moderate antimicrobial activities against tested microorganisms, suggesting their potential as antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

Antitumor Activity

Research has also explored the antitumor potential of triazole derivatives. Hao et al. (2017) synthesized a compound with a triazole backbone, which showed inhibition of proliferation in certain cancer cell lines. This indicates the role of triazole derivatives in developing new anticancer drugs (Hao, X., Lu, J.-F., Chen, Y., Wang, Y., Ding, S., & Liu, J., 2017).

Chemical Synthesis and Drug Design

Triazole compounds play a significant role in the design and synthesis of biologically active molecules. Ferrini et al. (2015) demonstrated the utility of triazole derivatives in the preparation of peptidomimetics and HSP90 inhibitors, showcasing the versatility of these compounds in medicinal chemistry and drug design (Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M., 2015).

Novel Synthetic Routes

The development of new synthetic methodologies for triazole derivatives has been a key area of research. Albert and Trotter (1979) detailed the synthesis of 8-azapurin-6-ones from triazole carboxamides, contributing to the chemistry of nitrogen-rich heterocycles and expanding the toolkit for synthesizing complex molecules (Albert, A., & Trotter, A., 1979).

Antiviral Properties

Triazole derivatives have also shown potential as antiviral agents. Hebishy et al. (2020) developed benzamide-based triazole compounds that exhibited significant activity against the H5N1 influenza virus, underscoring the potential of triazole derivatives in antiviral drug development (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020).

Properties

IUPAC Name

5-amino-N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c1-9-12(17)3-2-4-13(9)20-16(24)14-15(19)23(22-21-14)11-7-5-10(18)6-8-11/h2-8H,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIDRTOMOBEZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
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5-amino-N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-amino-N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-amino-N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-amino-N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-amino-N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

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